Desleucyl vancomycin
Overview
Description
Desleucyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin . It is created by the removal of N-methyl-leucine from vancomycin through Edman degradation . This modification results in a compound that retains antimicrobial activities, despite the damaged D-Ala-D-Ala binding site .
Synthesis Analysis
The synthesis of Desleucyl vancomycin involves the removal of N-methyl-leucine from vancomycin through a process known as Edman degradation . This process significantly weakens the dipeptide binding to the aglycon structure .Molecular Structure Analysis
The molecular structure of Desleucyl vancomycin is similar to that of vancomycin, but without the N-methyl-leucine residue . The removal or chemical modification of N-methyl-leucine significantly weakens the dipeptide binding to the aglycon structure .Chemical Reactions Analysis
Desleucyl vancomycin inhibits the transglycosylation process required for peptidoglycan synthesis in bacteria . It retains equivalent potency in these assays, whereas desleucyl-vancomycin is inactive .Scientific Research Applications
Insights into Key Interactions and Structural Modifications
Desleucyl vancomycin, a modification of vancomycin by removing N-methyl-leucine, shows significant changes in antimicrobial activity. The alteration in the N-methyl-leucine residue is critical for dipeptide binding in vancomycin. Molecular dynamics simulations have revealed that this modification significantly weakens the dipeptide binding to the aglycon structure of vancomycin, providing insights into the glycopeptide–peptidoglycan binding interactions (Wang et al., 2018).
Application in Understanding Transglycosylation Inhibition
Research has shown that chlorobiphenyl-desleucyl-vancomycin, a derivative of desleucyl vancomycin, can inhibit peptidoglycan synthesis in bacteria at the transglycosylation stage without binding to dipeptide. This suggests a potential application of desleucyl vancomycin derivatives in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms (Goldman et al., 2000).
Role in Developing Antibiotics against Resistant Bacteria
Investigations into vancomycin dimers have indicated that covalent dimers of damaged vancomycin (desleucyl) maintain good activity against vancomycin-resistant enterococci (VRE), despite a loss in affinity towards model peptides. This suggests that desleucyl vancomycin and its derivatives could play a role in developing strategies to combat VRE (Jain et al., 2003).
Exploring the Mechanisms of Vancomycin Resistance
Desleucyl vancomycin contributes to understanding the mechanisms of vancomycin resistance. Studies have utilized derivatives of desleucyl vancomycin to analyze how bacteria develop resistance to vancomycin by altering cell wall structure and metabolism (Weigel et al., 2003).
Analyzing Peptidoglycan Composition Changes
Research involving desleucyl-oritavancin, a derivative of desleucyl vancomycin, has enabled the study of changes in the peptidoglycan composition of Staphylococcus aureus. This has provided insights into the action of glycopeptide antibiotics and their impact on bacterial cell walls (Chang et al., 2017).
Future Directions
The presence of a secondary-binding site in Desleucyl vancomycin, which facilitates additional interactions with bacterial peptidoglycan, suggests potential for the modification of glycopeptides to increase their antimicrobial activities or the design of novel antibiotics against pathogenic Gram-positive bacteria .
properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUQZZTTLVMFJ-LCEIAXBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H62Cl2N8O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desleucyl vancomycin | |
CAS RN |
115236-65-2 | |
Record name | Vancomycin hexapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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